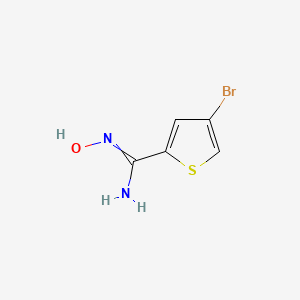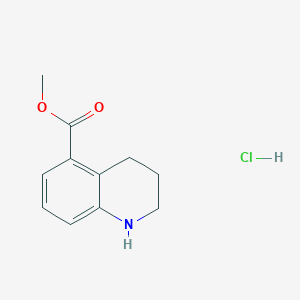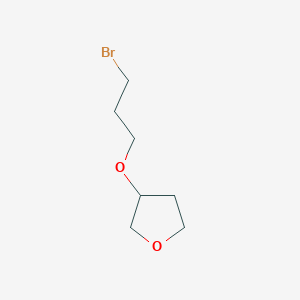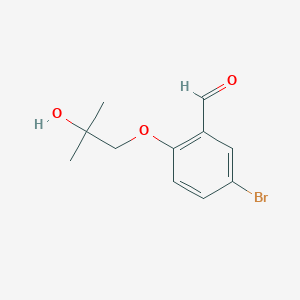
4-Bromo-N'-hydroxythiophene-2-carboximidamide
Overview
Description
4-Bromo-N’-hydroxythiophene-2-carboximidamide is a chemical compound with the molecular formula C5H5BrN2OS and a molecular weight of 221.08 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-N’-hydroxy-2-thiophenecarboximidamide . The InChI code is 1S/C5H5BrN2OS/c6-3-1-4 (10-2-3)5 (7)8-9/h1-2,5H,7H2 .Physical And Chemical Properties Analysis
4-Bromo-N’-hydroxythiophene-2-carboximidamide is a powder in physical form .Scientific Research Applications
Synthesis and Application in Material Sciences : The related compound, 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI), synthesized using similar bromination techniques, is utilized in material sciences, particularly in creating electron-transport materials for organic field-effect transistors. This application demonstrates the potential of brominated compounds in advanced material fabrication (Zhang et al., 2013).
Analytical Chemistry Methods : Derivatives of brominated compounds, such as 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, have been used in high-performance liquid chromatography for spectrophotometric detection of carboxylic acids. This indicates the role of brominated compounds in enhancing analytical techniques (Ingalls et al., 1984).
Polymer Chemistry : The synthesis and application of brominated compounds in polymer chemistry is evident. For example, polythiophene-based conjugated polyelectrolytes with bromine elements have been studied for their solvatochromism, absorption, emission characteristics, and supramolecular assembling, highlighting their potential in creating advanced polymers with unique properties (Urbánek et al., 2015).
Development of Glycopolythiophenes : Research on bromide-bearing regioregular head-to-tail polythiophenes and their transformation into glycopolythiophenes showcases the use of brominated thiophene derivatives in the development of new, water-soluble polymers for various applications (Xue et al., 2007).
Environmental Studies : Brominated compounds, including those similar to 4-Bromo-N'-hydroxythiophene-2-carboximidamide, have been studied for their estrogenic potencies in environmental health perspectives, contributing to the understanding of the environmental impact of brominated flame retardants (Meerts et al., 2001).
Electrochemical Applications : The use of brominated compounds in electrochemical applications is evident in the study of poly(3,4-ethylenedioxythiophene) (PEDOT) thin films, where bromine is used as an oxidant. This indicates the potential of brominated compounds in creating conductive materials for various electrochemical applications (Chelawat et al., 2010).
Properties
IUPAC Name |
4-bromo-N'-hydroxythiophene-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVHXDNCOSLMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)

![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)
![2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid](/img/structure/B1524503.png)




![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)


